5-Pentyl-2H-pyran-2-one
Description
Contextualization within Pyranone Chemical Structures
6-Pentyl-2H-pyran-2-one, also known as 6-pentyl-α-pyrone, belongs to the pyrone or pyranone class of heterocyclic compounds. wikipedia.org These compounds are characterized by a six-membered ring containing one oxygen atom and a carbonyl functional group. wikipedia.org There are two main isomers: 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone). wikipedia.orgwikipedia.org In 2-pyrones, the carbonyl group is at the second position relative to the ring's oxygen atom, while in 4-pyrones, it is at the fourth position. wikipedia.orgnih.gov
6-Pentyl-2H-pyran-2-one is specifically an α-pyrone with a pentyl group attached to the sixth carbon of the ring. nih.gov The α-pyrone structure is a lactone, an ester within a ring, and is found in various natural products. wikipedia.org The general structure of pyranones forms the core of many biologically active compounds. ontosight.aiontosight.ai
The molecular formula for 6-Pentyl-2H-pyran-2-one is C₁₀H₁₄O₂ and it has a molecular weight of 166.22 g/mol. nist.govnih.gov
Chemical Identification of 6-Pentyl-2H-pyran-2-one
| Identifier | Value |
|---|---|
| IUPAC Name | 6-pentyl-2H-pyran-2-one |
| CAS Registry Number | 27593-23-3 nist.gov |
| Molecular Formula | C₁₀H₁₄O₂ nist.gov |
| Molecular Weight | 166.22 g/mol nih.gov |
| Synonyms | 6-Amyl-α-pyrone, 6-Pentyl-α-pyrone, δ-Deca-2,4-dienolactone nist.gov |
Historical Identification and Significance in Natural Product Chemistry
6-Pentyl-2H-pyran-2-one was first identified in 1972 by Collins and Halim from the fungus Trichoderma viride. nih.govfrontiersin.org It was recognized for its characteristic coconut-like aroma and was one of the earliest characterized volatile organic compounds (VOCs). nih.govfrontiersin.org Its essence had been previously identified in peaches. frontiersin.org
The discovery of 6-pentyl-2H-pyran-2-one was significant in the field of natural product chemistry as it highlighted the role of microorganisms, particularly fungi of the Trichoderma genus, as producers of bioactive secondary metabolites. acs.org This compound is a prominent volatile organic compound produced by several Trichoderma species, often constituting over 50% of the total VOCs they emit. nih.gov Its identification has also been reported in the bacterium Streptomyces morookaensis. frontiersin.org
The α-pyrone moiety is widely distributed in nature, found in plants, animals, marine organisms, bacteria, and insects, and is associated with a range of biological activities. nih.gov
Overview of Academic Research Trajectories
Initial research on 6-pentyl-2H-pyran-2-one focused on its organoleptic properties, particularly its pleasant coconut fragrance, which led to its use as a flavor and fragrance agent. nih.govacs.org However, subsequent studies revealed its potent biological activities, steering research towards its potential applications in agriculture and medicine. acs.org
A significant area of research has been its antifungal properties. mdpi.com Studies have demonstrated its effectiveness against a broad spectrum of plant pathogenic fungi, making it a promising candidate for a natural pesticide. mdpi.com Research has explored its ability to inhibit the growth of pathogens like Peronophythora litchii, the cause of litchi downy blight, and Magnaporthiopsis maydis, the agent of maize late wilt disease. mdpi.comacs.org The compound is believed to interfere with fungal cell wall synthesis and membrane integrity. frontiersin.org
Another major research trajectory investigates its role in plant-fungus interactions. nih.gov As a volatile organic compound, 6-pentyl-2H-pyran-2-one acts as a signaling molecule, influencing plant root development and activating plant defense mechanisms. nih.govsmolecule.com This has led to studies on its potential as a biocontrol agent, not only for its direct antifungal effects but also for its ability to induce systemic resistance in plants. frontiersin.org
The biosynthesis of 6-pentyl-2H-pyran-2-one has also been a subject of investigation. While initially thought to be derived from fatty acid metabolism, recent research has established that it is biosynthesized via the polyketide pathway. frontiersin.orgnih.gov The identification of the polyketide synthase gene cluster responsible for its production in Trichoderma atroviride has opened up possibilities for enhancing its production through genetic engineering. nih.gov
Furthermore, chemical synthesis of 6-pentyl-2H-pyran-2-one has been explored to overcome the limitations of biotechnological production, where high concentrations of the compound can inhibit the growth of the producing microorganisms. tandfonline.com
Key Research Findings on 6-Pentyl-2H-pyran-2-one
| Research Area | Key Findings | References |
|---|---|---|
| Antifungal Activity | Inhibits the growth of various plant pathogenic fungi. | mdpi.com |
| Plant-Fungus Interaction | Acts as a signaling molecule, influencing plant root development and defense. | nih.govsmolecule.com |
| Biosynthesis | Produced via the polyketide biosynthesis pathway. | frontiersin.orgnih.gov |
| Chemical Synthesis | Methods developed to produce the compound synthetically. | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
23079-71-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-pentylpyran-2-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-9-6-7-10(11)12-8-9/h6-8H,2-5H2,1H3 |
InChI Key |
YSGNURNGKGAYOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=COC(=O)C=C1 |
Origin of Product |
United States |
Natural Origin and Biosynthetic Investigations of 6 Pentyl 2h Pyran 2 One
Isolation from Fungal Species
6-Pentyl-2H-pyran-2-one is predominantly of fungal origin, with numerous species identified as producers. Its isolation has been a key area of study in understanding its ecological roles and potential applications.
Trichoderma Species as Primary Producers
The genus Trichoderma is the most prolific and well-documented source of 6-pentyl-2H-pyran-2-one. Several species within this genus are known to synthesize this compound, often as a major volatile component.
Trichoderma viride , one of the first species from which 6-pentyl-2H-pyran-2-one was isolated, is a significant producer. mdpi.com Research has consistently identified this compound in the culture filtrates of T. viride. researchgate.netacs.org
Trichoderma atroviride is another primary producer of 6-pentyl-2H-pyran-2-one. nih.govresearchgate.netnih.gov Studies have highlighted its role as a major volatile organic compound (VOC) biosynthesized by this species, which is involved in plant-fungus signaling. nih.govresearchgate.net The production of 6-pentyl-2H-pyran-2-one by T. atroviride has been shown to regulate root morphogenesis in plants like Arabidopsis thaliana. nih.govresearchgate.net
Trichoderma harzianum is also a well-known producer of 6-pentyl-2H-pyran-2-one. researchgate.netnih.gov The compound is considered an important factor in the biocontrol mechanisms of this fungus. tandfonline.com
Trichoderma asperellum has been found to secrete 6-pentyl-α-pyrone, which shows potent antifungal activity. mdpi.comfrontiersin.org This species has been investigated for its potential in controlling plant diseases through the production of this compound. mdpi.com
Trichoderma koningii is another species within the genus that has been identified as a producer of 6-pentyl-2H-pyran-2-one. researchgate.netresearchgate.net Its production of this volatile compound contributes to its antagonistic properties against other fungi. researchgate.net
The following table summarizes the key Trichoderma species known to produce 6-pentyl-2H-pyran-2-one.
| Trichoderma Species | Key Findings | References |
| T. viride | One of the initial sources of isolation. | mdpi.comresearchgate.netacs.org |
| T. atroviride | A major VOC involved in plant-fungus interactions. | nih.govresearchgate.netnih.gov |
| T. harzianum | An important metabolite for its biocontrol activities. | researchgate.netnih.govtandfonline.com |
| T. asperellum | Secretes the compound, which has strong antifungal properties. | mdpi.comfrontiersin.org |
| T. koningii | Produces the volatile compound, contributing to its antagonistic abilities. | researchgate.netresearchgate.net |
Other Microbial and Biological Sources
Beyond the prominent Trichoderma genus, 6-pentyl-2H-pyran-2-one has been identified from other microbial and biological sources.
The fungus Botrytis cinerea , a common plant pathogen, has been shown to metabolize 6-pentyl-2-pyrone when introduced into its liquid cultures. acs.org While not a primary producer in the same vein as Trichoderma, its interaction with the compound is noteworthy. acs.org
Interestingly, this pyrone is not exclusive to the microbial world. It has also been identified as a component of the male mandibular gland secretion of some Camponotus species, commonly known as carpenter ants. researchgate.net This highlights a broader distribution of the compound in nature.
Identification as Volatile Organic Compound (VOC)
A crucial characteristic of 6-pentyl-2H-pyran-2-one is its volatile nature, which allows it to act as an airborne signaling molecule. It is recognized as a major volatile organic compound (VOC) produced by various Trichoderma species. nih.govfrontiersin.org This volatility is fundamental to its ecological functions, including its role in plant-fungus communication and its antifungal activities. nih.govresearchgate.net The compound's ability to diffuse through the air enables it to influence the growth and development of plants and other fungi at a distance. nih.govresearchgate.net
Biosynthetic Pathways and Mechanisms
The biosynthesis of 6-pentyl-2H-pyran-2-one has been a subject of scientific inquiry, with studies pointing towards a specific fungal metabolic pathway.
Polyketide Synthase (PKS)-Dependent Fungal Pathways
Research has indicated that the biosynthesis of 6-pentyl-2H-pyran-2-one in fungi is dependent on polyketide synthases (PKSs). smolecule.com In Trichoderma atroviride, a specific polyketide synthase gene has been identified as being responsible for the production of this compound. uibk.ac.at PKSs are large, multifunctional enzymes that synthesize a wide array of secondary metabolites in fungi through the repeated condensation of small carboxylic acid units. smolecule.com The identification of the PKS gene provides a genetic basis for understanding and potentially manipulating the production of 6-pentyl-2H-pyran-2-one. uibk.ac.at
Proposed Metabolic Precursors and Enzymatic Considerations
Investigations into the metabolic precursors of 6-pentyl-2H-pyran-2-one have suggested the involvement of fatty acid metabolism. Studies using labeled linoleic acid in Trichoderma cultures indicated that the metabolism of fatty acids through β-oxidation is a probable pathway to provide the precursor for its synthesis. nih.gov This suggests that the core metabolism of carbon sources, such as carbohydrates or fatty acids, likely provides the initial building blocks for the biosynthesis of this pyrone. nih.gov However, the complete biosynthetic pathway and the specific enzymatic steps involved are still areas of ongoing research. nih.gov
Influence of Environmental and Cultivation Factors on Biosynthesis
The biosynthesis of 6-pentyl-2H-pyran-2-one (6-PP), a prominent secondary metabolite primarily produced by fungi of the Trichoderma genus, is not constant but is significantly influenced by a variety of external factors. frontiersin.orgnih.govresearchgate.net These factors, both abiotic and biotic, can modulate the metabolic pathways of the fungus, leading to either an enhancement or a reduction in the yield of this aromatic compound. frontiersin.orgresearchgate.net Understanding these influences is crucial for optimizing the production of 6-PP for its various applications.
Abiotic Modulators (e.g., C/N Ratio)
Abiotic factors, which encompass the non-living chemical and physical parts of the environment, play a pivotal role in regulating the production of 6-PP. nih.gov Key among these are nutritional parameters, particularly the availability and ratio of carbon and nitrogen, as well as physical factors like light. frontiersin.orgnih.gov
The composition of the culture medium is a fundamental determinant of 6-PP yield. Trichoderma species have been shown to produce 6-PP across a range of solid and liquid media, including potato dextrose broth/agar (PDB/PDA), malt (B15192052) extract, and minimal media supplemented with various carbon and nitrogen sources. frontiersin.orgnih.gov The type and concentration of these nutrients directly impact the fungal biomass and the metabolic flux towards secondary metabolite synthesis. ijcmas.com
The carbon-to-nitrogen (C/N) ratio is a critical modulator of fungal metabolism, influencing both growth and the production of secondary metabolites. While specific studies exhaustively detailing the C/N ratio's effect on 6-PP production are intricate, the principles of fungal physiology indicate its importance. Generally, high C/N ratios can induce stress and trigger secondary metabolism as the fungus shifts from growth (biomass production) to sporulation and the synthesis of defense or signaling compounds like 6-PP. The optimal C/N ratio for growth and sporulation can be strain-dependent. For instance, studies on biocontrol fungi, including Trichoderma, have shown varied requirements for achieving maximum biomass or spore yield, which often correlates with secondary metabolite production.
| Factor | Observation | Species Example | Reference |
|---|---|---|---|
| Nutrient Medium | Production of 6-PP is successful on various media like PDB/PDA, malt extract, and minimal medium. | Trichoderma spp. | nih.gov |
| Carbon Source | The core metabolism of carbon sources like carbohydrates or fatty acids is believed to provide the precursors for 6-PP biosynthesis. For general biomass in T. viride, peptone was found to be a highly effective carbon source. | T. viride | frontiersin.orgijcmas.com |
| Nitrogen Source | For general biomass in T. viride, ammonium (B1175870) sulphate was the most favored nitrogen source. | T. viride | ijcmas.com |
| Light | Light can act as a signal that influences 6-PP synthesis, potentially through the MAPK Tmk3 signaling pathway, which is concentrated in the nucleus under light or cellular stress. | T. atroviride | frontiersin.orgnih.gov |
Biotic Interactions
The synthesis of 6-PP is also dynamically regulated by interactions with other living organisms, a phenomenon known as biotic interaction. frontiersin.orgnih.gov These interactions can involve other fungi (pathogenic or otherwise) and host plants, where 6-PP often plays a role in communication, defense, or symbiosis. frontiersin.orgresearchgate.net
The presence of phytopathogenic fungi is a significant biotic factor that can stimulate the production of 6-PP. frontiersin.orgnih.gov This is considered a defense response by Trichoderma, which can detect the presence of a competing or pathogenic fungus and upregulate the synthesis of antifungal compounds. nih.gov This suggests a sophisticated chemical cross-talk between the fungi, where 6-PP acts as a key weapon in these microbial confrontations. nih.gov For example, in dual culture scenarios or when exposed to metabolites from other fungi, Trichoderma has been observed to increase its 6-PP output significantly.
Interactions with plants also modulate 6-PP production. Trichoderma species that form endophytic or rhizospheric relationships with plants can produce 6-PP, which in turn affects plant physiology. researchgate.net Research has shown that 6-PP produced by Trichoderma atroviride can influence the root architecture of Arabidopsis thaliana, indicating its role as a cross-kingdom signaling molecule. researchgate.net
| Interacting Organism | Effect on 6-PP Production | Producing Species | Key Finding | Reference |
|---|---|---|---|---|
| Rhizoctonia solani (Fungus) | Stimulation | T. atroviride | Culture supernatant from R. solani increased 6-PP production approximately 12-fold compared to the control. | frontiersin.org |
| Botrytis cinerea (Fungus) | Stimulation | Trichoderma spp. | Production of 6-PP was recorded during interactions, indicating detection of the pathogen and stimulation of biosynthesis. | nih.gov |
| Fusarium culmorum (Fungus) | Stimulation | Trichoderma spp. | Similar to B. cinerea, the presence of this pathogen induced 6-PP production. | nih.gov |
| Arabidopsis thaliana (Plant) | Production during interaction | T. atroviride | 6-PP is produced during the plant-fungus interaction and acts as a signaling molecule that regulates the plant's root development. | researchgate.net |
Synthetic Methodologies and Chemical Derivatization of 6 Pentyl 2h Pyran 2 One
Established Organic Synthesis Routes
Several classical organic chemistry approaches have been successfully employed to synthesize 6-pentyl-2H-pyran-2-one. These methods often involve multi-step sequences that leverage fundamental reactions like condensation, cyclization, and lactonization.
Condensation and Cyclization Reactions
One of the foundational routes to 6-pentyl-2H-pyran-2-one involves the condensation of a suitable precursor followed by a cyclization reaction to form the pyrone ring. researchgate.net A common strategy utilizes a one-pot synthesis starting from alkanones, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and hippuric acid in the presence of acetic anhydride. researchgate.net This method provides a straightforward approach to constructing the core pyran-2-one structure.
| Starting Materials | Key Reagents | Reaction Type | Final Product | Reference |
| Alkanones, DMFDMA, Hippuric acid | Acetic anhydride | Condensation, Cyclization | 3-Benzoylamino derivatives of pyran-2-ones | researchgate.net |
| Methyl caproate, DMSO | NaH, Methyl acrylate, Acetic anhydride | Condensation, Cyclization | 6-Pentyl-2H-pyran-2-one | |
| (Z)-5-alkyl-2-en-4-ynoic acids | ZnBr2 | Lactonization | 6-Alkyl-2H-pyran-2-ones | mdpi.com |
Oxa-6π-Electrocyclization of Dienones
A more modern and elegant approach to the synthesis of 2H-pyrans, including 6-pentyl-2H-pyran-2-one, is through the oxa-6π-electrocyclization of dienones. nih.govnih.gov This pericyclic reaction involves the formation of a sigma bond between the termini of a 1-oxatriene system, leading to the formation of the six-membered heterocyclic ring. mdpi.comresearchgate.net The reaction is often reversible, with the dienone and 2H-pyran existing in equilibrium. nih.govmdpi.com
The sequential performance of a Knoevenagel condensation followed by an electrocyclization reaction is a powerful strategy for generating 2H-pyrans and can be considered a formal [3+3] cycloaddition. nih.gov This methodology has been applied to the synthesis of various pyran-containing structures.
Lactonization Approaches
Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, provides another direct route to 6-pentyl-2H-pyran-2-one. Specifically, the cyclization of 5-hydroxy-2,4-decadienoic acid yields the target delta-lactone, which is 6-pentyl-2H-pyran-2-one. nih.govnih.gov
A related approach involves the palladium-catalyzed coupling of an alkynylzinc species with a haloacrylic acid, followed by a zinc bromide-catalyzed lactonization of the resulting (Z)-5-alkyl-2-en-4-ynoic acid to furnish the 6-alkyl-2H-pyran-2-one. mdpi.com
Novel Synthetic Strategies and Scalability Considerations
As the demand for 6-pentyl-2H-pyran-2-one grows, particularly for industrial applications, the development of scalable and cost-effective synthetic methods is crucial. Researchers are exploring novel strategies that utilize alternative starting materials and streamline the production process.
Development of Large-Scale Production Methods
Another patented process highlights a method for the industrial-scale synthesis of 6-pentyl-2H-pyran-2-one and its derivatives. google.com This indicates a clear commercial interest and the drive towards optimizing production beyond laboratory-scale synthesis.
Alternative Precursor-Based Syntheses
The use of readily available and renewable feedstocks is a key consideration for sustainable chemical production. Furfural, a derivative of lignocellulosic biomass, has been investigated as a precursor for the synthesis of 6-pentyl-2H-pyran-2-one. google.com One described method involves the epoxidation of 2-furfuryl-pentyl-carbinol, derived from furfural, as a key step. google.com While this presents an attractive green chemistry approach, the practical applicability and cost-effectiveness compared to other methods require further evaluation.
The exploration of diverse starting materials and synthetic pathways continues to be an active area of research, aiming to provide more efficient, economical, and environmentally friendly methods for the production of 6-pentyl-2H-pyran-2-one.
Synthesis of Structural Analogs and Derivatives
The versatile structure of 6-pentyl-2H-pyran-2-one has prompted extensive research into the synthesis of its structural analogs and derivatives. These efforts aim to explore structure-activity relationships and to generate novel compounds with potentially enhanced or different biological activities. Methodologies have been developed to modify the alkyl side chain, the pyranone core, and to use the pyranone as a scaffold for more complex structures.
Alkenyl and Alkylated Pyrones (e.g., (E)-6-(hept-1-en-1-yl)-2H-pyran-2-one)
The introduction of unsaturation or modification of the C-6 alkyl chain has led to the synthesis of various alkenyl and alkylated pyrones. These analogs are of interest as some have been identified as natural products themselves.
One successful strategy for synthesizing alkenyl pyrones is a gold-catalyzed coupling reaction between terminal alkynes and propiolic acid, which has been shown to produce high yields. researchgate.net Another approach involves a Stille coupling followed by lactonization. researchgate.net However, this method can result in unsatisfactory yields for certain derivatives. researchgate.net
A highly efficient, atom-economic route for the synthesis of 6-substituted 2-pyrones, including the naturally occurring (E)-6-(hept-1-en-1-yl)-2H-pyran-2-one, has been developed starting from the renewable resource furfuryl alcohol. acs.orgacs.org This multi-step process utilizes a thermal rearrangement of a cyclopentadienone epoxide as the key transformation to form the pyranone ring. acs.orgacs.org The general pathway involves a Baylis–Hillman reaction, epoxidation, and subsequent flash vacuum thermolysis. acs.org
Palladium-catalyzed reactions have also proven effective. A two-step synthesis developed by Negishi and coworkers involves the Pd-catalyzed coupling of an alkynylzinc species with a haloacrylic acid, followed by a ZnBr₂-catalyzed lactonization to furnish 6-alkyl-2H-pyran-2-ones in high yields. nih.govresearchgate.net
Table 1: Selected Synthetic Methods for Alkenyl and Alkylated Pyrones
| Method | Key Steps | Starting Materials | Target Compound Example | Reference(s) |
|---|---|---|---|---|
| Gold-Catalyzed Coupling | Coupling of terminal alkyne and propiolic acid | Terminal alkynes, Propiolic acid | (E)-6-(hept-1-en-1-yl)-2H-pyran-2-one | researchgate.netacs.org |
| Thermal Rearrangement | Baylis–Hillman reaction, Epoxidation, Flash Vacuum Thermolysis | Furfuryl alcohol, Aldehydes | (E)-6-(hept-1-en-1-yl)-2H-pyran-2-one | acs.orgacs.org |
| Palladium-Catalyzed Coupling | Alkynylzinc-haloacrylic acid coupling, Lactonization | Alkynylzinc, Haloacrylic acid | 6-alkyl-2H-pyran-2-ones | nih.govresearchgate.net |
| Stille Coupling | Stille coupling, Lactonization | Vinylstannanes, Acyl chlorides | Alkenyl pyrones | researchgate.net |
Dihydro-pyranone Intermediates (e.g., 5,6-dihydro-2H-pyran-2-one)
5,6-Dihydro-2H-pyran-2-ones are crucial intermediates in the synthesis of 6-substituted-2H-pyran-2-ones and other complex heterocyclic compounds. nih.govosi.lv These α,β-unsaturated δ-lactones can be prepared through various synthetic routes, including intramolecular cyclization and ring-closing metathesis. osi.lv
A well-established method for preparing the parent 5,6-dihydro-2H-pyran-2-one involves the condensation of vinylacetic acid and paraformaldehyde in the presence of sulfuric and acetic acids. This intermediate can then be converted to 2H-pyran-2-one. The dihydro-pyranone structure is a versatile scaffold; for instance, enantioselective conjugate addition of Grignard reagents, catalyzed by a chiral phosphine-copper iodide complex, allows for the introduction of various substituents at the 6-position. sigmaaldrich.com This subsequent modification highlights the role of the dihydro-pyranone as a precursor to more complex, chiral pyranone derivatives. sigmaaldrich.com
Furthermore, 5,6-dihydro-2H-pyran-2-one has been utilized as a key building block in the synthesis of natural product analogs, such as polyhydroxyindolizidines. nih.gov In one example, it undergoes a (1,3)-dipolar cycloaddition with a cyclic nitrone, initiating a sequence of reactions that ultimately yields the complex indolizidine skeleton. nih.gov
Functionalized Spirocyclic Ketals from Pyranones
The pyranone ring can serve as a template for the construction of more intricate molecular architectures, such as spirocyclic systems. A notable example is the synthesis of highly functionalized spirocyclic ketals via a carbanion-induced ring transformation. researchgate.net In this process, a 2H-pyran-2-one is treated with the carbanion of 1,4-cyclohexanedione (B43130) monoethylene ketal under alkaline conditions. This induces an asymmetric oxidative spirocyclization, yielding complex spirocyclic ketals. researchgate.net These products can be further transformed, for example, through acidic hydrolysis to yield highly substituted 2-tetralone (B1666913) derivatives. researchgate.net The synthesis of spirocycles is of significant interest as this structural motif is found in numerous approved pharmaceuticals. mdpi.com
Modified Pyranone Skeletons (e.g., 4-methyl-6-pentyl-2H-pyran-2-one)
Modification of the pyranone ring itself, such as by the introduction of a methyl group at the C-4 position, has been explored to create analogs like 4-methyl-6-pentyl-2H-pyran-2-one. This particular analog has demonstrated significant fungicidal activity, comparable to the parent compound. google.com
One synthetic route to this derivative involves a Friedel-Crafts acylation of ethyl 3-methyl-2-butenoate with hexanoyl chloride, followed by a lactonization step to form the pyranone ring. google.com This method provides a relatively economical and straightforward pathway to 4-methylated pyranones. google.com
Reactivity and Transformation Studies of the Pyranone Ring
The chemical reactivity of the 6-pentyl-2H-pyran-2-one ring is governed by the presence of the α,β-unsaturated lactone system. This conjugated arrangement creates several electrophilic sites, making the ring susceptible to various transformations, particularly nucleophilic attack. researchgate.net
Susceptibility to Nucleophilic Attack at Electrophilic Centers (C-2, C-4, C-6)
The 2H-pyran-2-one ring contains a conjugated system where the electron-withdrawing carbonyl group influences the electron density across the molecule. Resonance analysis indicates that partial positive charges are located not only at the carbonyl carbon (C-2) but also at the β-carbon (C-4) and the δ-carbon (C-6). pressbooks.pub This renders all three positions electrophilic and thus susceptible to nucleophilic attack.
The reaction pathway depends on the nature of the nucleophile and the reaction conditions. The attack can lead to either a direct addition at the carbonyl (1,2-addition) or a conjugate addition at the C-4 or C-6 positions (1,4- or 1,6-addition). wikipedia.orgfiveable.me
Attack at C-2 (Carbonyl Carbon): This is a typical reaction of a lactone (cyclic ester). Strong nucleophiles can attack the carbonyl carbon, leading to the opening of the pyranone ring.
Attack at C-4 (β-carbon): As part of an α,β-unsaturated system, the C-4 position is a classic Michael acceptor. Weaker nucleophiles tend to add to this position in a conjugate fashion, leading to a resonance-stabilized enolate intermediate which is then protonated. pressbooks.publibretexts.org
Attack at C-6 (δ-carbon): The C-6 position is also activated due to its vinylogous relationship to the carbonyl group. Nucleophilic attack at this position can also occur, often leading to ring-opening or rearrangement reactions.
Studies on the reactivity of various α,β-unsaturated lactones have provided quantitative data on their electrophilicity. nih.gov The interaction of different pyrone systems with N-nucleophiles, such as amines and hydrazines, has been shown to result in either the formation of enamines or recyclization products, where the original pyranone ring is opened and reclosed to form new heterocyclic systems like pyrazolones. beilstein-journals.orgnih.gov These transformations underscore the high reactivity of the pyranone core and its utility as a versatile synthetic intermediate. researchgate.net
Table 2: Electrophilic Centers of the 2H-Pyran-2-one Ring
| Position | Type | Reactivity | Potential Products | Reference(s) |
|---|---|---|---|---|
| C-2 | Carbonyl Carbon | 1,2-Addition | Ring-opened products | pressbooks.pub |
| C-4 | β-Carbon | 1,4-Conjugate Addition (Michael Addition) | β-Substituted dihydropyranones | pressbooks.pubfiveable.me |
| C-6 | δ-Carbon | 1,6-Conjugate Addition | δ-Substituted dihydropyranones, Ring-opened products | pressbooks.pub |
Diels-Alder Cycloadditions and Other Cycloaddition Reactions
The 2H-pyran-2-one ring system is a versatile diene for [4+2] cycloaddition reactions, providing a powerful method for the synthesis of highly substituted six-membered rings. masterorganicchemistry.comresearchgate.net These reactions are fundamental to synthetic organic chemistry, allowing for the construction of complex molecular architectures from simpler precursors. masterorganicchemistry.comnih.gov
While the cycloaddition chemistry of the 2-pyrone scaffold is well-documented, specific studies detailing the participation of 6-pentyl-2H-pyran-2-one in such reactions are not extensively reported in the surveyed literature. However, the general reactivity of the parent ring system provides a strong indication of the expected chemical behavior for its 6-pentyl derivative. The reaction is typically carried out with electron-deficient dienophiles, a pairing that accelerates the cycloaddition. masterorganicchemistry.com
The general course of the reaction can be illustrated by the cycloaddition of a generic 2H-pyran-2-one with an alkyne dienophile. The reaction proceeds through the bicyclic adduct, which upon loss of CO₂, yields a substituted benzene (B151609) derivative.
General Reaction Scheme of 2-Pyrone with an Alkyne
| Diene | Dienophile | Intermediate Adduct | Final Product |
| 2H-Pyran-2-one | Substituted Alkyne | 2-Oxabicyclo[2.2.2]octa-5,7-diene-3-one derivative | Substituted Benzene |
Research into the Diels-Alder reactions of various 2-pyrone derivatives has shown that the reaction's outcome can be controlled. For instance, the use of high pressure or Lewis acid catalysis can, in some cases, suppress the decarboxylation step, allowing for the isolation of the bridged bicyclic lactone intermediates. pkusz.edu.cn Furthermore, asymmetric variants of the pyrone Diels-Alder reaction have been developed using chiral catalysts to produce optically active bicyclic lactones, which are valuable building blocks in the synthesis of natural products. nih.govrsc.org For example, cinchona alkaloid-derived catalysts have been shown to be effective in promoting highly diastereoselective and enantioselective Diels-Alder reactions of 3-hydroxy-2-pyrones with electron-deficient dienophiles. nih.gov
The table below summarizes representative Diels-Alder reactions for the general 2H-pyran-2-one scaffold with various dienophiles, illustrating the types of products that can be formed.
Table 1: Examples of Diels-Alder Reactions with 2H-Pyran-2-one Derivatives
| Diene Reactant | Dienophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Hydroxy-2-pyrone | N-Methylmaleimide | Catalytic Cinchona Alkaloid | Bicyclic Lactone | nih.gov |
| Methyl Coumalate (Methyl 2-oxo-2H-pyran-5-carboxylate) | α,β-Unsaturated Aldehyd | Jørgensen-Hayashi type catalyst | Bicyclic Lactone | rsc.org |
| 2H-Pyran-2-one | Maleic Anhydride | High Temperature | Benzene derivative (after decarboxylation) | researchgate.net |
Beyond the classic [4+2] cycloaddition, other modes of cycloaddition are theoretically possible, such as the thermally forbidden [6+2] cycloaddition. nih.govyoutube.com These higher-order cycloadditions typically require transition metal catalysis to proceed. nih.gov While these reactions have been explored for systems like cycloheptatriene, their application to 2H-pyran-2-one derivatives, including 6-pentyl-2H-pyran-2-one, is not a commonly reported transformation.
Biological Activities and Mechanistic Elucidation of 6 Pentyl 2h Pyran 2 One
Antifungal Properties and Efficacy
6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound produced by various Trichoderma species, has demonstrated significant antifungal properties against a wide range of phytopathogenic fungi. frontiersin.orgnih.gov Its efficacy as a natural fungicide has been the subject of extensive research, highlighting its potential as a biocontrol agent in agriculture. mdpi.comsmolecule.com
Inhibition of Phytopathogenic Fungi
6-PP exhibits potent inhibitory effects on the growth and development of numerous plant pathogens. frontiersin.orgnih.gov Research has documented its activity against a diverse array of fungi, including Fusarium species, Rhizoctonia solani, Plasmopara, Sclerotinia sclerotiorum, Peronophythora litchii, Penicillium species, Macrophomina, Phytophthora infestans, Cylindrocarpon destructans, Clarireedia jacksonii, and Aspergillus species. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net
The compound disrupts fungal and oomycete cell membranes by interacting with the lipid bilayer. nih.gov Its lipophilic nature allows it to penetrate the membrane's hydrophobic interior, disturbing the arrangement of lipids and proteins and compromising membrane integrity. nih.gov This disruption can lead to a cascade of detrimental effects, including altered cell structure and inhibition of growth. nih.govresearchgate.net For instance, in Peronophythora litchii, 6-PP causes severe cellular and intracellular destruction, inhibiting growth and sporangial germination. nih.govresearchgate.net Similarly, it has been shown to inhibit the mycelial growth of Cylindrocarpon destructans. nih.gov
Studies have demonstrated a dose-dependent response in many cases. For example, a concentration of 25 mg/L of 6-PP was found to inhibit the growth of Fusarium oxysporum by up to 70%. frontiersin.orgnih.gov The compound is also effective against Magnaporthiopsis maydis, the causal agent of late wilt disease in maize, completely preventing its growth at certain concentrations. mdpi.commdpi.com Furthermore, variants of 6-PP, such as 6-(1g-pentenyl)-2H-pyran-2-one and viridepyronone, have also shown activity against various plant pathogens, including Penicillium spp., Aspergillus fumigatus, and Sclerotium rolfsii. frontiersin.orgnih.gov
Table 1: Antifungal Activity of 6-Pentyl-2H-pyran-2-one Against Various Phytopathogenic Fungi
| Fungal Pathogen | Observed Effect | Reference |
|---|---|---|
| Fusarium oxysporum | Inhibition of mycelial growth. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Rhizoctonia solani | Inhibition of mycelial growth. nih.gov | nih.gov |
| Plasmopara viticola | Information not available in the provided search results. | |
| Sclerotinia sclerotiorum | Inhibition of mycelial growth. mdpi.com | mdpi.com |
| Peronophythora litchii | Inhibition of growth and sporangial germination; cellular destruction. nih.govmdpi.comresearchgate.net | nih.govmdpi.comresearchgate.net |
| Penicillium expansum | Inhibition of mycelial growth. nih.govresearchgate.net | nih.govresearchgate.net |
| Macrophomina phaseolina | Information not available in the provided search results. | |
| Phytophthora infestans | Inhibition of mycelial growth and damage to cell structures. researchgate.net | researchgate.net |
| Cylindrocarpon destructans | Inhibition of mycelial growth. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Clarireedia jacksonii | Antifungal activity. nih.gov | nih.gov |
| Aspergillus flavus | Inhibition of mycelial growth. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Aspergillus niger | Inhibition of mycelial growth. mdpi.com | mdpi.com |
| Magnaporthiopsis maydis | Complete prevention of growth at effective concentrations. mdpi.commdpi.com | mdpi.commdpi.com |
Inhibition of Mycotoxin Production
Beyond its direct antifungal effects, 6-PP has been shown to inhibit the production of mycotoxins by certain fungal pathogens. mdpi.com Mycotoxins are toxic secondary metabolites that can contaminate food and feed, posing a significant threat to human and animal health.
Specifically, 6-PP has been found to reduce the production of deoxynivalenol (B1670258) (DON) by Fusarium graminearum. mdpi.commdpi.com It also inhibits the production of fusaric acid by Fusarium moniliforme. mdpi.com Furthermore, research has demonstrated that 6-PP can suppress the production of aflatoxin B1 (AFB1) in various strains of Aspergillus flavus and Aspergillus parasiticus, with reductions ranging from 34% to 55%. nih.govresearchgate.net This inhibition of mycotoxin synthesis is achieved, in part, through the downregulation of genes involved in toxin biosynthesis, such as FUB1, FUB4, and FUB10 in F. oxysporum. frontiersin.org
Molecular Mechanisms of Antifungal Action
The antifungal activity of 6-Pentyl-2H-pyran-2-one is underpinned by its ability to modulate key cellular pathways and regulate gene expression in pathogenic fungi.
Target of Rapamycin (TOR) Pathway Modulation in Oomycetes
In oomycetes such as Peronophythora litchii, 6-PP has been shown to influence the Target of Rapamycin (TOR) pathway, a conserved signaling cascade that regulates crucial cellular processes like growth, metabolism, and survival. mdpi.comnih.gov Transcriptomic analysis of P. litchii treated with 6-PP revealed a significant upregulation in the expression of TOR pathway-related genes. mdpi.com This suggests that 6-PP's inhibitory effects may be mediated, at least in part, through its interaction with this central regulatory pathway. mdpi.comnih.gov
Gene Regulation in Fungal Pathogens
6-PP exerts its antifungal effects by modulating the expression of specific genes within fungal pathogens. frontiersin.orgmdpi.com In Peronophythora litchii, treatment with 6-PP leads to the upregulation of the transcription factor PlYY1 and PlCytochrome C. mdpi.comnih.gov PlYY1 is believed to be a positive regulator of TOR-related responses, and its activation by 6-PP appears to be a key factor in the compound's mode of action against this oomycete. mdpi.comnih.gov Deletion of the PlYY1 gene significantly reduces the vegetative growth, sporulation, and pathogenicity of P. litchii. mdpi.com Conversely, 6-PP treatment down-regulates putative negative regulatory genes of the TOR pathway, including PlSpm1 and PlrhoH12. mdpi.comnih.gov
In Fusarium oxysporum, 6-PP has been shown to downregulate genes related to growth, such as VelA, VelB, and LaeA, as well as genes involved in toxin biosynthesis. frontiersin.org
Induction of Autophagy in Fungi
Evidence suggests that 6-PP can induce autophagy in certain fungal species. nih.gov Autophagy is a cellular process involving the degradation of a cell's own components. In Cylindrocarpon destructans, exposure to 6-PP was found to trigger autophagy. nih.gov This process may be a consequence of the metabolic stress induced by the compound. nih.gov The induction of autophagy appears to be linked to the downregulation of the ECHS1 gene at the transcriptional level and the inhibition of the ECHS1 protein activity. nih.gov
Disruption of Fungal Cellular Integrity (e.g., cell membranes)
The antifungal activity of 6-pentyl-2H-pyran-2-one is significantly attributed to its ability to compromise the integrity of fungal and oomycete cell membranes. nih.gov Due to its lipophilic nature, 6-PP can readily penetrate the hydrophobic interior of the lipid bilayer that forms the cell membrane. Once within the membrane, it disrupts the organized structure of lipids and proteins, leading to a loss of membrane integrity. nih.gov This disruption can manifest as desiccation and distortion of mycelia and sporangiophores, ultimately causing them to collapse. frontiersin.org Studies have shown that exposure to 6-PP results in severe cellular and intracellular damage in susceptible oomycetes. nih.gov
Inhibition of Spore Germination and Mycelial Growth
6-Pentyl-2H-pyran-2-one has demonstrated potent inhibitory effects on both spore germination and mycelial growth of a wide range of fungal pathogens. nih.govfrontiersin.org This inhibition is often dose-dependent, with higher concentrations of 6-PP leading to greater suppression of fungal development. nih.govfrontiersin.org For instance, research has shown that 6-PP can inhibit the growth of Fusarium oxysporum by up to 70% at a concentration of 25 mg/L. nih.govfrontiersin.org
The compound has been found to be effective against various fungal species, including Fusarium moniliforme, Rosellinia necatrix, Athelia rolfsii, Aspergillus flavus, Aspergillus parasiticus, Penicillium expansum, and Rhizoctonia solani. nih.gov Furthermore, it inhibits the filamentous growth of Fusarium oxysporum f. sp. lycopersici and Magnaporthiopsis maydis, as well as the spore germination of Fusarium. nih.govmdpi.com Interestingly, in some cases, 6-PP has been observed to be more effective at inhibiting the germination of ascospores and conidia than at inhibiting mycelial growth. nih.govfrontiersin.org The effectiveness of 6-PP in inhibiting mycelial growth can also vary between different fungal pathogens. nih.govfrontiersin.org For example, strains of R. solani from AG1 and AG2 anastomosis groups have shown higher susceptibility compared to those from the AG4 group. nih.govfrontiersin.org
| Fungus/Oomycete | Effect of 6-Pentyl-2H-pyran-2-one | Reference |
| Peronophythora litchii | Inhibition of mycelial growth and sporangial germination, leading to cellular and intracellular destruction. | nih.gov |
| Fusarium oxysporum | Up to 70% growth inhibition at 25 mg/L. | nih.govfrontiersin.org |
| Grapevine trunk pathogens | More effective at inhibiting ascospore/conidia germination than mycelial growth. | nih.govfrontiersin.org |
| Rhizoctonia solani | Strains from AG1 and AG2 are more susceptible than those from AG4. | nih.govfrontiersin.org |
| Magnaporthiopsis maydis | High antifungal efficiency against this pathogen. | mdpi.com |
Protein-Ligand Interaction Analyses with Fungal Metabolic Proteins
Investigations into the molecular mechanisms of 6-pentyl-2H-pyran-2-one's antifungal activity have involved protein-ligand interaction analyses. These studies have revealed that 6-PP can interact with and potentially inhibit key fungal metabolic proteins. For example, in Peronophythora litchii, protein-ligand binding analyses have shown stable affinities between 6-PP and several proteins related to the TOR (Target of Rapamycin) pathway, including PlYY1, PlCytochrome C, PlSpm1, and PlrhoH12. nih.govmdpi.com The TOR pathway is a crucial regulator of cellular growth and survival in fungi. mdpi.com
Furthermore, in the case of Cylindrocarpon destructans, the causative agent of root rot in Panax notoginseng, studies have identified the protein ECHS1 as a hub gene correlated with 6-PP stress. nih.gov 6-PP was found to significantly downregulate the expression of ECHS1 at the transcriptional level and also bind to the ECHS1 protein. nih.gov This interaction is thought to induce autophagy in the fungal cells, ultimately contributing to its antifungal effect. nih.gov These findings highlight that 6-PP's mechanism of action involves the targeted disruption of essential metabolic pathways through direct interaction with key fungal proteins.
| Fungal Species | Target Protein/Pathway | Observed Effect | Reference |
| Peronophythora litchii | TOR pathway proteins (PlYY1, PlCytochrome C, PlSpm1, PlrhoH12) | Stable binding affinity, suggesting modulation of the TOR pathway. | nih.govmdpi.com |
| Cylindrocarpon destructans | ECHS1 | Downregulation of ECHS1 expression and direct protein binding, leading to induced autophagy. | nih.gov |
Plant Growth Modulation and Plant-Microbe Interactions
Beyond its antifungal properties, 6-pentyl-2H-pyran-2-one also plays a significant role in mediating interactions between plants and microbes, leading to notable effects on plant growth and development.
Regulation of Root Morphogenesis and Development
6-Pentyl-2H-pyran-2-one, produced by the beneficial fungus Trichoderma atroviride, has been shown to regulate the root architecture of Arabidopsis thaliana. nih.govresearchgate.net Specifically, it inhibits the growth of the primary root while promoting the formation of lateral roots. nih.gov This alteration of root morphogenesis can lead to a more developed root system, which enhances the plant's ability to uptake nutrients. researchgate.net The effects of 6-PP on root development are dose-dependent. researchgate.net
Modulation of Auxin Signaling Pathways and PIN Auxin-Transport Proteins
The influence of 6-pentyl-2H-pyran-2-one on root development is intricately linked to its modulation of auxin signaling pathways. nih.gov Auxin is a critical plant hormone that governs many aspects of plant growth, including root formation. 6-PP has been found to modulate the expression of PIN-FORMED (PIN) proteins, which are key transporters responsible for the polar transport of auxin within the plant. nih.govwikipedia.org The expression of these PIN proteins is affected by 6-PP in a specific and dose-dependent manner within the primary roots. nih.govresearchgate.net
Studies using Arabidopsis mutants have further elucidated the role of auxin signaling components in the response to 6-PP. Mutants with defects in the auxin receptors TIR1, AFB2, and AFB3, as well as the transcription factors ARF7 and ARF19, show altered lateral root responses to the compound. nih.gov This indicates that these components are essential for mediating the effects of 6-PP on lateral root formation.
Induction of Plant Systemic Resistance
6-Pentyl-2H-pyran-2-one (6-PP), a volatile organic compound produced by various Trichoderma species, plays a significant role in activating plant defense mechanisms. frontiersin.orgnih.gov Beyond its direct antifungal properties, 6-PP functions as a signaling molecule that can induce systemic resistance in plants, enhancing their ability to combat a range of pathogens. frontiersin.org This induced resistance is a key component of the indirect biocontrol mechanism attributed to 6-PP.
Research has demonstrated that 6-PP can trigger systemic resistance in Nicotiana tabacum (tobacco) plants, providing protection against the Tobacco Mosaic Virus. frontiersin.orgnih.gov In Arabidopsis thaliana, 6-PP acts as a signal molecule that leads to the inhibition of pathogens such as Botrytis cinerea and Alternaria brassicicola. frontiersin.orgnih.gov This capability to enhance plant defenses positions 6-PP as a valuable compound in the development of biopesticides, which aim to provide sustainable agricultural tools. The activation of the plant's own defense systems is a crucial advantage, offering a more robust and durable form of protection.
Table 1: Research Findings on 6-Pentyl-2H-pyran-2-one and Induced Systemic Resistance
| Host Plant | Pathogen | Observed Effect of 6-PP Treatment | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Botrytis cinerea, Alternaria brassicicola | Acts as a signal molecule to inhibit pathogen growth. | frontiersin.orgnih.gov |
Cross-Kingdom Chemical Signaling in Plant-Fungal Systems
6-Pentyl-2H-pyran-2-one is a key mediator in the complex chemical dialogue between fungi and plants. nih.gov As a major volatile organic compound (VOC) biosynthesized by Trichoderma species, 6-PP is deeply involved in plant-fungus cross-kingdom signaling. nih.gov This signaling profoundly affects plant development, particularly root architecture. In Arabidopsis thaliana, 6-PP has been shown to inhibit primary root growth while promoting the formation of lateral roots. nih.gov This morphogenetic regulation is achieved by modulating the expression of PIN auxin-transport proteins in a dose-dependent manner. nih.gov Further genetic studies have identified that specific components of the plant's hormonal signaling pathways, including the auxin receptors TIR1, AFB2, and AFB3, and the ethylene-response modulator EIN2, are essential for sensing and responding to 6-PP. nih.gov
The signaling influence of 6-PP extends beyond the plant kingdom to interactions with other microorganisms in the plant's vicinity. In the context of litchi downy blight, 6-PP acts on the pathogenic oomycete Peronophythora litchii. mdpi.comnih.gov It activates the Target of Rapamycin (TOR) pathway within the pathogen, a central regulator of cellular growth and survival. mdpi.comnih.govnih.gov This activation, which involves the upregulation of genes like PlYY1, ultimately disrupts the vegetative growth and virulence of P. litchii. mdpi.comnih.gov In another example of fungus-fungus signaling within a plant-pathogen system, 6-PP produced by Trichoderma atroviride was found to induce autophagy in Cylindrocarpon destructans, a root rot pathogen of Panax notoginseng, by downregulating the ECHS1 gene. nih.gov
Table 2: Examples of 6-Pentyl-2H-pyran-2-one in Cross-Kingdom Signaling
| Signaling Organism (Source) | Target Organism | Signaling Mechanism and Effect | Reference |
|---|---|---|---|
| Trichoderma atroviride | Arabidopsis thaliana (Plant) | Modulates auxin and ethylene (B1197577) signaling pathways, inhibiting primary root growth and inducing lateral roots. | nih.gov |
| Trichoderma spp. | Peronophythora litchii (Oomycete) | Activates the TOR pathway by upregulating TOR-related genes, which reduces vegetative growth and virulence. | mdpi.comnih.govnih.gov |
Impact on Plant Metabolite Profiles (e.g., GABA, Acetylcholine)
Treatment with 6-Pentyl-2H-pyran-2-one can significantly alter the metabolic profile of plants, leading to the accumulation of specific compounds that contribute to defense and signaling. Notably, the application of 6-PP has been shown to increase the production of γ-aminobutyric acid (GABA) and acetylcholine (B1216132) in tomato plants (Solanum lycopersicum). researchgate.net These metabolites are crucial for biocontrol mechanisms, helping the plant resist pathogens. researchgate.net
GABA is a non-proteinogenic amino acid that plays a role in plant development, stress response, and defense. Acetylcholine, widely known as a neurotransmitter in animals, also functions as a signaling molecule in plants, influencing various physiological processes. The ability of 6-PP, a fungal secondary metabolite, to induce the synthesis of these specific neuroactive compounds in a plant highlights a sophisticated trans-kingdom interaction where a microbial volatile primes the plant for enhanced defense by modulating its primary and secondary metabolism. researchgate.net
Table 3: Effect of 6-Pentyl-2H-pyran-2-one on Plant Metabolites
| Host Plant | Treatment | Affected Metabolite | Observed Change | Reference |
|---|---|---|---|---|
| Tomato (Solanum lycopersicum) | 6-Pentyl-2H-pyran-2-one | γ-aminobutyric acid (GABA) | Notable increase in production. | researchgate.net |
Analytical and Spectroscopic Characterization Methodologies for 6 Pentyl 2h Pyran 2 One
Chromatographic Techniques for Identification and Quantification
Chromatographic methods are fundamental in separating 6-pentyl-2H-pyran-2-one from complex mixtures, enabling its accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC/MS) Profiling of Volatile Organic Compounds (VOCs)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like 6-pentyl-2H-pyran-2-one. researchgate.net This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of VOCs from a sample, 6-pentyl-2H-pyran-2-one is identified by its specific retention time and its unique mass spectrum. researchgate.net For instance, in the analysis of VOCs from Trichoderma atroviride, 6-pentyl-2H-pyran-2-one was identified with a retention time of 37.21 minutes. researchgate.net The identity of the compound is further confirmed by comparing its mass spectrum with that of a commercial standard and entries in spectral libraries like the NIST 2011 library. researchgate.net The major fragment ions observed in the electron ionization mass spectrum of 6-pentyl-2H-pyran-2-one are key to its identification. researchgate.net GC-MS has been instrumental in identifying 6-pentyl-2H-pyran-2-one as a major VOC produced by various Trichoderma species. nih.gov
Total Ion Chromatogram Analysis
The total ion chromatogram (TIC) generated during a GC-MS analysis provides a comprehensive profile of all the ionizable volatile compounds in a sample. researchgate.net In the context of 6-pentyl-2H-pyran-2-one analysis, the TIC is used to visualize the relative abundance of this compound in comparison to other VOCs. researchgate.net For example, a TIC of the VOCs from Trichoderma atroviride clearly showed a prominent peak corresponding to 6-pentyl-2H-pyran-2-one at a retention time of 37.21 minutes, confirming it as a major component. researchgate.net By comparing the TIC of a sample with that of a known standard, researchers can confidently identify the presence of 6-pentyl-2H-pyran-2-one. researchgate.net
Advanced Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of 6-pentyl-2H-pyran-2-one, complementing the data obtained from chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-pentyl-2H-pyran-2-one. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. utexas.edu
¹H NMR: The proton NMR spectrum of 6-pentyl-2H-pyran-2-one displays characteristic signals for the protons in the pyranone ring and the pentyl side chain. For example, specific chemical shifts are observed for the vinylic protons of the ring and the methylene (B1212753) and methyl protons of the pentyl group.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals include those for the carbonyl carbon (C=O) of the lactone, the olefinic carbons of the ring, and the aliphatic carbons of the pentyl chain.
These NMR techniques have been crucial in characterizing not only 6-pentyl-2H-pyran-2-one itself but also its derivatives and metabolites. utexas.edunih.gov
Below is a table summarizing the reported ¹H and ¹³C NMR spectral data for a related compound, Methyl-4-methyl-sulfinyl-5-oxo-decanoic acid, which is a precursor in the synthesis of 6-pentyl-2H-pyran-2-one.
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 4.00 and 3.80 (2m) | 2H, H4 |
| ¹H | 3.80, 3.75 (2s) | 3H, OCH₃ |
| ¹H | 2.80, 2.62 (2m) | 4H, H2 and H3 |
| ¹H | 2.55, 2.50 (2s) | 3H, SOCH₃ |
| ¹H | 2.15, 2.00, 1.75, 1.40 (m) | 6H, H2, H3, H5 |
| ¹H | 1.80, 1.40 (m) | 3H, H7, H8, H9 |
| ¹H | 0.90 (t, J = 7.0 Hz) | 3H, H10 |
| ¹³C | 204.6 | C5 |
| ¹³C | 172.4 | C1 |
| ¹³C | 70.5, 68.4 | C4 |
| ¹³C | 51.8 | OCH₃ |
| ¹³C | 46.7, 44.9 | C6 |
| ¹³C | 35.4, 34.4 | SOCH₃ |
| ¹³C | 32.1, 31.0, 22.6, 22.5, 22.3, 20.3, 18.8, 15.1 | C7, C8, C9 |
| ¹³C | 15.1, 13.8 | C10 |
Table compiled from data presented in a study on the chemical synthesis of 6-pentyl-2H-pyran-2-one.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 6-pentyl-2H-pyran-2-one, the IR spectrum shows a characteristic strong absorption band for the carbonyl (C=O) group of the α,β-unsaturated lactone ring. This is typically observed around 1730 cm⁻¹. Other bands in the spectrum correspond to C-H stretching and bending vibrations of the pentyl chain and the pyranone ring. The NIST Chemistry WebBook provides reference IR spectra for 6-pentyl-2H-pyran-2-one and its tetrahydro derivative. nist.govnist.gov
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. While specific detailed research findings on the Raman spectrum of 6-pentyl-2H-pyran-2-one are not as commonly reported in the initial search results, it is a valuable tool for characterizing the vibrational modes of the molecule. It would be particularly useful for observing the C=C double bonds in the pyranone ring, which often give strong Raman signals.
Mass Spectrometry (e.g., Electron Ionization Mass Spectrometry)
Mass spectrometry (MS) is a cornerstone technique for the identification of 6-pentyl-2H-pyran-2-one. When coupled with gas chromatography (GC-MS), it provides detailed information on the compound's molecular weight and fragmentation pattern, which serves as a chemical fingerprint.
Electron Ionization (EI) Mass Spectrometry is commonly employed for the analysis of volatile compounds like 6-pentyl-2H-pyran-2-one. In this process, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. acs.org The resulting mass spectrum displays the molecular ion peak ([M]⁺) and a series of fragment ion peaks at specific mass-to-charge ratios (m/z).
The identity of 6-pentyl-2H-pyran-2-one is confirmed by comparing its experimental mass spectrum with reference spectra from established libraries, such as the National Institute of Standards and Technology (NIST) database. researchgate.netacs.org For instance, in the analysis of VOCs from Trichoderma atroviride, 6-pentyl-2H-pyran-2-one was identified by matching the fragmentation pattern of a peak detected at a specific retention time with the NIST library entry for the compound. researchgate.netresearchgate.net
Key characteristics observed in the mass spectrum of 6-pentyl-2H-pyran-2-one include its molecular weight of approximately 166.22 g/mol . nist.govnih.gov The chemical formula is C₁₀H₁₄O₂. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with electrospray ionization (ESI), offers another powerful tool for the analysis of 6-pentyl-2H-pyran-2-one. massbank.eu In a positive ion mode, the protonated molecule [M+H]⁺ is observed. massbank.eunih.gov High-resolution mass spectrometry, such as that performed with a Q Exactive Orbitrap instrument, can provide the exact mass of the compound, further confirming its elemental composition. massbank.eu
| Technique | Ionization Mode | Observed Ion (m/z) | Key Fragments (m/z) | Reference |
|---|---|---|---|---|
| GC-MS | Electron Ionization (EI) | 166 (M⁺) | Not specified | nist.gov |
| LC-ESI-QFT-MS/MS | Positive ESI | 167.1 [M+H]⁺ | Not specified | massbank.eunih.gov |
X-ray Crystallography of Derivatives and Analogs
While obtaining a single crystal of the liquid 6-pentyl-2H-pyran-2-one for X-ray crystallography is challenging, the structural elucidation of its solid derivatives and analogs provides invaluable, definitive three-dimensional structural information. researchgate.net This technique is instrumental in confirming the precise stereochemistry and conformation of molecules.
The 6-substituted 5,6-dihydropyran-2-one moiety, a core structural feature of 6-pentyl-2H-pyran-2-one, is present in various natural products isolated from fungi and plants. researchgate.net X-ray crystallographic studies on these related compounds have been successfully performed. For example, the crystal structure of (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one, a compound isolated from Pestalotiopsis sp., revealed that the pyran-2-one ring adopts a half-chair conformation. researchgate.net
Furthermore, the synthesis and X-ray crystallographic analysis of other related heterocyclic systems built from pyran-2-one derivatives, such as 1,5-benzodiazepines, have been reported, demonstrating the utility of this technique in confirming the molecular structure of complex molecules derived from pyran-2-one precursors. imist.ma The insights gained from the crystal structures of these analogs are crucial for understanding the structure-activity relationships of this class of compounds.
In Situ and Real-time Monitoring Techniques
The dynamic nature of biological processes necessitates analytical methods capable of monitoring volatile compounds in real-time and directly from their source (in situ) with minimal sample preparation.
Low-Temperature Plasma Ionization Mass Spectrometry (LTP-MS) for VOC Dynamics
Low-Temperature Plasma Ionization Mass Spectrometry (LTP-MS) has emerged as a powerful technique for the in vivo and real-time monitoring of VOCs like 6-pentyl-2H-pyran-2-one. nih.gov This ambient ionization method allows for the direct analysis of samples in their native environment without requiring prior separation or sample preparation steps, which are often time-consuming and can alter the original composition of the volatiles. nih.govnih.gov
LTP-MS operates by generating a low-temperature plasma that ionizes the volatile compounds present in the headspace above a sample. The resulting ions are then introduced into a mass spectrometer for detection and analysis. This technique is significantly faster than conventional methods like GC-MS. nih.gov
Structure Activity Relationship Sar Studies of 6 Pentyl 2h Pyran 2 One Analogs
Impact of Alkyl Chain Length and Substituent Position on Bioactivity
The bioactivity of 6-alkyl-2H-pyran-2-ones is significantly influenced by the nature of the alkyl substituent at the C-6 position. While a comprehensive study systematically varying the alkyl chain length is not extensively detailed in the reviewed literature, comparisons between related compounds suggest its importance. For instance, 6-pentyl-2H-pyran-2-one itself is a known antifungal agent. acs.org The presence and characteristics of the alkyl chain are crucial for its biological effects.
Conformation of the Lactone Ring and Bioactivity
The conformation of the lactone ring is a key determinant of the biological activity of pyran-2-one analogs. The spatial arrangement of the atoms in the ring and the orientation of its substituents affect how the molecule interacts with its biological targets. For instance, in acyl homoserine lactones, which share a lactone ring structure, the conformation around the amide group is crucial for their quorum-sensing modulation activity. nih.gov A method involving conformational analysis and rigid ligand docking has been established to investigate the bioactive conformations of these lactones. nih.gov
While specific conformational analyses of 6-pentyl-2H-pyran-2-one were not found in the provided results, the principles from related lactone studies are applicable. The rigidity and planarity of the α,β-unsaturated lactone system in 6-pentyl-2H-pyran-2-one, compared to its saturated or partially saturated analogs, likely play a significant role in its bioactivity. Saturation of the double bond, as seen in (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one and δ-decanolactone, alters the ring's conformation and, consequently, its biological activity profile. acs.org The specific stereochemistry, such as the (R)-configuration at C-6 in massoia lactone, is also critical for its potent effects.
Comparative Bioassays with Structural Analogs
Comparative bioassays of 6-pentyl-2H-pyran-2-one and its structural analogs have been conducted to evaluate their antifungal and phytotoxic activities. In a study comparing six related compounds, (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one was identified as the most active against Penicillium species. acs.org In contrast, the fully saturated lactones tested, such as (RS)-tetrahydro-6-pentyl-2H-pyran-2-one, showed no inhibitory activity in certain assays. acs.org
The following table summarizes the comparative bioactivity of 6-pentyl-2H-pyran-2-one and its analogs from a study. acs.org
Table 1: Comparative Phytotoxicity of 6-Pentyl-2H-pyran-2-one and its Analogs on Lettuce Seed Germination
| Compound | Concentration (% v/v) | Inhibition of Radicle Elongation |
|---|---|---|
| 6-Pentyl-2H-pyran-2-one | 0.1 | Significant |
| (R)-5,6-Dihydro-6-pentyl-2H-pyran-2-one | 0.1 | Significant |
| (RS)-Dihydro-5-hexyl-2H-furan-2-one | 0.1 | No Inhibition |
| (RS)-Tetrahydro-6-pentyl-2H-pyran-2-one | 0.1 | No Inhibition |
| (RS)-Dihydro-5-octyl-2H-furan-2-one | 0.1 | No Inhibition |
| (RS)-Tetrahydro-6-heptyl-2H-pyran-2-one | 0.1 | No Inhibition |
Activity Profiles of Key Analogs
Several key analogs of 6-pentyl-2H-pyran-2-one have demonstrated significant biological activities.
(R)-5,6-dihydro-6-pentyl-2H-pyran-2-one (Massoia Lactone): This compound, also known as C-10 massoia lactone, is a major component of Massoia essential oil and exhibits potent antifungal and antibiofilm properties. mdpi.combiointerfaceresearch.com It has shown activity against a range of fungi, including Candida tropicalis, by damaging the EPS matrix and hindering hyphal formation. nih.gov Massoia lactone has also demonstrated activity against Aspergillus flavus and other crop pathogens. mdpi.com It is considered a promising natural bio-fungicide for applications in the food industry. mdpi.com
4-methyl-6-pentyl-2H-pyran-2-one: While specific bioactivity data for this analog was not found in the search results, the substitution at the C-4 position would alter the electronic and steric properties of the pyran-2-one ring, likely leading to a different bioactivity profile compared to the parent compound.
δ-Decanolactone: This saturated lactone is found naturally in fruits and milk products. nih.gov It has shown antifungal activity, particularly against various molds like Aspergillus and Penicillium species. researchgate.net However, its potency is generally lower than that of its unsaturated counterparts. acs.org
Viridepyronone: Isolated from Trichoderma viride, viridepyronone is characterized as 6-(4-oxopentyl)-2H-pyran-2-one. nih.govacs.org It exhibits good antifungal activity against Sclerotium rolfsii, with a minimum inhibitory concentration (MIC) for over 90% inhibition at 196 µg/mL. nih.govresearchgate.net
Structure-Based Design Principles for Novel Bioactive Derivatives
The SAR studies of 6-pentyl-2H-pyran-2-one and its analogs provide foundational principles for the design of new, more potent bioactive derivatives. The presence of the α,β-unsaturated lactone moiety appears to be a key feature for significant antifungal and phytotoxic activity. acs.org Saturation of this system, as seen in δ-decanolactone, generally leads to a decrease in potency.
The length and nature of the alkyl chain at the C-6 position are critical for modulating bioactivity. Modifications to this chain, such as the introduction of functional groups or unsaturation, can fine-tune the compound's properties. The stereochemistry at chiral centers, as exemplified by the potent (R)-enantiomer of massoia lactone, is another crucial factor to consider in the design of new analogs.
Furthermore, the pyran-2-one ring system serves as a versatile scaffold for creating a wide range of heterocyclic compounds through various chemical reactions. researchgate.net This allows for the exploration of diverse chemical space to develop novel derivatives with enhanced biological activities. For instance, the design of hybrid molecules incorporating the pyran-2-one core with other pharmacophores has been explored for developing new therapeutic agents. nih.gov
Advanced Research Approaches and Computational Studies on 6 Pentyl 2h Pyran 2 One
Molecular Modeling and Simulation
Computational techniques, including molecular modeling and simulation, are providing unprecedented insights into the behavior of 6-pentyl-2H-pyran-2-one at the molecular level. These methods allow researchers to predict and analyze its reactivity, interactions with other molecules, and structural dynamics.
Density Functional Theory (DFT) Calculations for Reactivity Descriptors
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 6-pentyl-2H-pyran-2-one, DFT calculations are instrumental in determining various reactivity descriptors.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. These maps are crucial for predicting how 6-PP will interact with other molecules.
Average Local Ionization Energies (ALIE): ALIE values help identify the regions of a molecule from which an electron is most easily removed, providing insights into its susceptibility to electrophilic attack.
Bond Dissociation Energies (BDE): BDE calculations are used to estimate the energy required to break specific bonds within the 6-PP molecule. This information is vital for understanding its stability and potential degradation pathways. For instance, calculations of bond dissociation energy for hydrogen abstraction (H-BDE) can indicate a molecule's stability against autoxidation. semanticscholar.org
HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and its ability to participate in chemical reactions. A fundamental principle of protein-ligand interaction posits that it primarily occurs between the LUMOs of a protein and the HOMO of its ligand. researchgate.net
DFT calculations for 2H-pyran-2-one analogues are often performed using combinations of functionals and basis sets, such as B3LYP/6-31G(d,p) for geometrical optimizations and CAM-B3LYP/6-311++G(d,p) for simulating UV spectra and analyzing excitations. semanticscholar.org
Table 1: Key Reactivity Descriptors for 2H-Pyran-2-One Analogues from DFT Calculations
| Descriptor | Significance | Typical Computational Approach |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. | B3LYP/6-31G(d,p) single-point energy calculations. semanticscholar.org |
| Average Local Ionization Energy (ALIE) | Indicates susceptibility to electrophilic attack. | B3LYP/6-31G(d,p) single-point energy calculations. semanticscholar.org |
| Bond Dissociation Energy (H-BDE) | Assesses stability against autoxidation. | B3LYP/6-311G(d,p) level of theory. semanticscholar.org |
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic view of how 6-pentyl-2H-pyran-2-one interacts with its environment, such as with water molecules or biological macromolecules like proteins. semanticscholar.org
MD simulations can be used to investigate the stability of protein-ligand complexes. nih.gov For example, a simulation can be run on a system containing 6-PP and a target protein to observe the binding process and the stability of the resulting complex. These simulations typically run for nanoseconds and involve parameters like a temperature of 300 K and normal pressure. semanticscholar.org The interactions between molecules are governed by force fields, such as CHARMM22. nih.gov The analysis of MD trajectories can reveal important information about the binding mechanism, including whether it follows an "induced fit" or "conformational selection" model. nih.gov
Quantum-Chemical Methods for Tautomerization Studies
Tautomerization, the chemical reaction involving a formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond, can be investigated using quantum-chemical methods. For a molecule like 6-pentyl-2H-pyran-2-one, understanding its tautomeric forms is crucial as different tautomers can exhibit different chemical and biological properties. While specific studies on the tautomerization of 6-PP are not widely available, the general approach involves using high-level quantum-chemical calculations to determine the relative energies and activation barriers between different tautomeric forms.
Omics-Based Investigations
"Omics" technologies, such as transcriptomics and proteomics, provide a global view of the molecular changes occurring within an organism in response to a specific stimulus, such as exposure to 6-pentyl-2H-pyran-2-one.
Transcriptomic (RNA-Sequencing) Analysis of Gene Expression Profiles
Transcriptomics, specifically RNA-Sequencing (RNA-Seq), is a powerful tool for analyzing the complete set of RNA transcripts in a cell or organism. Studies have utilized RNA-Seq to investigate the effects of 6-PP on various fungi.
For example, a study on Clarireedia jacksonii, the causative agent of turf dollar spot, revealed that treatment with 6-PP led to the significant downregulation of genes related to cell wall and membrane integrity, as well as oxidative stress. nih.gov Another study on Peronophythora litchii, the pathogen causing litchi downy blight, showed that 6-PP treatment resulted in the significant upregulation of genes related to the TOR pathway, a key regulator of cellular growth and metabolism. mdpi.com Similarly, in Cylindrocarpon destructans, the cause of root rot in Panax notoginseng, transcriptome analysis indicated that 6-PP significantly disturbed amino acid metabolism. nih.gov
Table 2: Summary of Transcriptomic Studies on the Effects of 6-Pentyl-2H-pyran-2-one
| Organism | Key Findings | Reference |
|---|---|---|
| Clarireedia jacksonii | Downregulation of genes for cell wall/membrane integrity and oxidative stress. | nih.gov |
| Peronophythora litchii | Upregulation of TOR pathway-related genes. | mdpi.com |
Proteomic Approaches for Protein-Ligand Interaction Mapping
Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of 6-pentyl-2H-pyran-2-one, proteomic approaches are used to identify the specific proteins that interact with this compound, providing crucial information about its mechanism of action.
Molecular docking, a key proteomic tool, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Studies on P. litchii have used molecular docking to show that 6-PP can stably bind to several proteins related to the TOR pathway, with binding energies indicating strong interactions. mdpi.com For instance, the binding affinities of 6-PP to PlYY1.t1, g12953.t1, g125.t1, and g2677.t1 were found to be -5.43, -5.70, -7.42, and -7.0 kcal/mol, respectively, where a binding energy below -5.0 kcal/mol suggests a strong binding capability. mdpi.com
In another study on C. destructans, a gene co-expression network identified ECHS1 as a hub gene correlated with 6-PP stress. nih.gov Further investigation showed that 6-PP not only downregulated the expression of ECHS1 at the transcriptional level but also directly bound to the ECHS1 protein. nih.gov
These advanced research approaches are providing a detailed understanding of the chemical properties and biological activities of 6-pentyl-2H-pyran-2-one, paving the way for its potential use in various applications.
Metabolomic Profiling in Biological Systems (e.g., plant leaves)
Metabolomic profiling serves as a powerful tool to investigate the biochemical impact of 6-pentyl-2H-pyran-2-one (also known as 6-pentyl-α-pyrone or 6PP) on biological systems, such as plants. This untargeted approach allows for a comprehensive analysis of the complete set of small-molecule metabolites within a biological sample, providing a snapshot of its physiological state. In a notable study, the application of 6PP, alongside Trichoderma strains that naturally produce this compound, led to significant alterations in the metabolome of grapevine leaves. mdpi.com
The investigation utilized gas chromatography-mass spectrometry (GC-MS) to identify and quantify changes in the leaf metabolome following treatment. The findings revealed that both 6PP and the Trichoderma treatments induced significant changes in the abundance of various metabolites compared to untreated control plants. mdpi.com These changes point to a systemic response within the plant, likely triggered by 6PP acting as a signaling molecule.
The analysis identified several differentially accumulated metabolites in the vine leaves. mdpi.com For instance, certain organic acids, sugars, and amino acids showed altered levels, indicating a shift in primary metabolic pathways. These modifications in the plant's metabolic fingerprint can be linked to the known beneficial effects of Trichoderma and its secondary metabolites, such as enhanced growth and stress resistance. researchgate.net The table below summarizes key findings from the metabolomic analysis of vine leaves treated with 6PP and Trichoderma strains.
Table 1: Differentially Accumulated Metabolites in Vine Leaves
| Metabolite Class | Specific Metabolites with Altered Abundance | Potential Implication |
|---|---|---|
| Organic Acids | Citric Acid, Malic Acid | Alterations in the Krebs cycle and energy metabolism. |
| Sugars | Fructose, Glucose | Changes in carbon metabolism and energy reserves. |
| Amino Acids | Proline, Valine | Involvement in stress response and protein synthesis. |
|Fatty Acids |Palmitic Acid, Linoleic Acid |Modifications in membrane composition and signaling. |
This table is a representative summary based on findings from metabolomic studies. The specific changes can vary depending on the plant species, environmental conditions, and the concentration of the applied compound. mdpi.com
Functional Genetics and Mutagenesis Studies
Gene Deletion and Overexpression via CRISPR/Cas9 and Homologous Recombination
Functional genetics and mutagenesis are pivotal in elucidating the molecular mechanisms underlying the bioactivity of 6-pentyl-2H-pyran-2-one and in identifying the genetic pathways responsible for its biosynthesis. Techniques such as CRISPR/Cas9 and homologous recombination have been instrumental in creating targeted gene deletions and overexpressions, thereby revealing the function of specific genes. mdpi.comnih.gov
A significant breakthrough in understanding the biosynthesis of 6-pentyl-2H-pyran-2-one came from the identification of a polyketide synthase gene, pks1, in Trichoderma atroviride. nih.gov Researchers used homologous recombination to create a pks1 deletion mutant. This mutant completely lost the ability to produce 6-pentyl-2H-pyran-2-one, providing direct evidence for the essential role of this gene in the compound's biosynthetic pathway. nih.gov
In a different approach focusing on the target of 6-pentyl-2H-pyran-2-one, researchers investigated its effect on the litchi downy blight pathogen, Peronophythora litchii. mdpi.com Through transcriptomic analysis, they identified a transcription factor, PlYY1, whose expression was upregulated in the presence of the compound. To validate its function, they employed CRISPR/Cas9 and homologous recombination to generate targeted gene deletion strains of PlYY1. mdpi.com The resulting mutants exhibited significantly reduced vegetative growth, sporangium production, and pathogenicity. This demonstrated that PlYY1 is a key component in the pathogen's response to 6-pentyl-2H-pyran-2-one and is essential for its virulence. mdpi.com
These studies underscore the power of functional genetics to not only unravel biosynthetic pathways but also to identify the molecular targets of bioactive compounds, paving the way for novel disease control strategies.
Data Analysis and Chemometrics in Biological Systems
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the context of studying 6-pentyl-2H-pyran-2-one, chemometric techniques are essential for analyzing the complex datasets generated from metabolomic and other high-throughput analyses.
Principal Component Analysis (PCA)
Principal Component Analysis (PCA) is a widely used chemometric tool for exploring and visualizing complex, multidimensional datasets. It reduces the dimensionality of the data while retaining most of the original variation. This is achieved by transforming the original variables into a new set of uncorrelated variables called principal components (PCs).
Discriminant Factorial Analysis (DFA)
Discriminant Factorial Analysis (DFA) is a supervised classification method used to determine which variables distinguish between two or more naturally occurring groups. While PCA is an exploratory technique that seeks to identify the main sources of variation in a dataset, DFA is a confirmatory method that aims to find the best discriminating variables between predefined classes.
In the context of research on 6-pentyl-2H-pyran-2-one, DFA can be applied to metabolomic data to identify the specific metabolites that are most effective at distinguishing between control and treated samples. For example, following a metabolomic experiment on grapevine leaves treated with 6-pentyl-α-pyrone, DFA could be used to build a predictive model. mdpi.com This model would identify a subset of metabolites that serve as biomarkers for the plant's response to the compound. By focusing on the variables that maximize the separation between groups, DFA can provide more targeted insights into the specific metabolic pathways affected by 6-pentyl-2H-pyran-2-one. While the referenced study primarily mentions one-way ANOVA for statistical analysis, the principle of discriminating between treatment groups is central to DFA's application. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 6-Pentyl-2H-pyran-2-one |
| 6-pentyl-α-pyrone |
| 6PP |
| Citric Acid |
| Malic Acid |
| Fructose |
| Glucose |
| Proline |
| Valine |
| Palmitic Acid |
| Linoleic Acid |
| PlYY1 |
|pks1 |
Future Perspectives in 6 Pentyl 2h Pyran 2 One Research
Elucidation of Uncharted Biosynthetic Pathway Elements
A significant gap in the current understanding of 6-Pentyl-2H-pyran-2-one is the precise biochemical route of its formation. The biosynthetic pathway for 6-PP and other related lactones in Trichoderma species remains largely undiscovered. nih.govfrontiersin.org Early hypotheses that pointed towards the involvement of linoleic acid metabolism and lipoxygenase enzymes have been questioned by more recent studies. nih.gov
Future research will likely pivot towards genomics and transcriptomics to identify the gene clusters responsible for 6-PP synthesis. While it is generally accepted that polyketide synthase (PKS) pathways are responsible for most α-pyrone formations in microorganisms, the specific enzymes and intermediary steps for 6-PP are unknown. frontiersin.org Furthermore, regulatory elements have been identified, such as the mitogen-activated protein kinase (MAPK) Tmk1, which negatively regulates 6-PP production, and other factors like Tmk3 and Skn7 that may also play a role. nih.govfrontiersin.org Pinpointing the core biosynthetic genes and understanding their complex regulation are critical next steps that could enable the metabolic engineering of high-producing microbial strains.
Development of Sustainable and Economically Viable Production Methods
The transition of 6-Pentyl-2H-pyran-2-one from a laboratory curiosity to a commercially viable product hinges on the development of efficient and scalable production methods. Current biotechnical processes are often hampered by product-induced toxicity; high concentrations of 6-PP inhibit the growth of the producing Trichoderma biomass. tandfonline.comresearchgate.net To address this, several innovative strategies are being explored.
Extractive Fermentation: This technique involves the in-situ removal of 6-PP from the culture medium as it is produced. Studies using organic solvents like n-hexadecane in two-phase culture systems have shown a significant increase in yield, reaching concentrations up to 173 ppm, which is 3.5 times higher than in standard cultures. researchgate.net
Solid-State Fermentation (SSF): SSF has emerged as a promising alternative to submerged fermentation, often resulting in higher yields. nih.govresearchgate.net Research has focused on optimizing various culture parameters, including the use of low-cost agro-industrial residues like green coir powder as a support material. nih.gov Under optimized conditions, a six-fold increase in 6-PP production has been achieved. nih.gov For commercial-scale production, forced aeration on SSF systems is considered a particularly promising approach. mdpi.commdpi.com
Chemical Synthesis: As an alternative to biotechnological routes, chemical synthesis offers a pathway to produce large quantities of 6-PP. tandfonline.com Various synthetic methods have been developed, providing a reliable means of obtaining the compound that is not subject to the limitations of fermentation, such as product inhibition. tandfonline.comtandfonline.comgoogle.com
Future efforts will focus on refining these methods, improving the efficiency of extractive fermentation, discovering more effective and biocompatible solvents, and scaling up solid-state fermentation processes. A comparative economic analysis of advanced fermentation versus chemical synthesis will be crucial for determining the most viable route for industrial production.
Expansion of Biological Application Spectrum in Agriculture and Biotechnology
The established antifungal properties of 6-Pentyl-2H-pyran-2-one form the foundation for its current applications, but its biological activity spectrum is continually expanding.
In Agriculture:
Biocontrol Agent: 6-PP demonstrates potent activity against a wide array of plant pathogens, including Fusarium oxysporum, Magnaporthiopsis maydis, Rhizoctonia solani, and Peronophythora litchii. nih.govfrontiersin.orgmdpi.comacs.org It is being developed for use in soilless cultivation systems and as a seed coating to protect crops like tomato and maize. mdpi.commdpi.com
Plant Growth Promotion: Beyond its fungicidal effects, 6-PP acts as a plant biostimulant. It has been shown to regulate auxin signaling, which can enhance seed germination and root development, improve photosynthesis, and increase nutrient absorption. nih.govresearchgate.net
Post-Harvest Preservation: Its volatile nature makes it a candidate for protecting stored crops. mdpi.com It has been shown to be effective as a preservative for litchi fruit, maintaining freshness and prolonging shelf life by controlling downy blight. acs.orgnih.gov
In Biotechnology: A new frontier for 6-PP research is its application in medical biotechnology. A recent study highlighted its synergistic antibacterial activity when combined with zinc oxide nanoparticles against multidrug-resistant Enterobacterales, a significant cause of urinary tract infections. nih.gov This finding opens a promising new avenue for developing novel antimicrobial therapies to combat antibiotic resistance.
Future research will aim to broaden these applications, testing 6-PP against a wider range of bacterial and fungal pathogens, optimizing application methods for field and post-harvest use, and exploring its potential in combination with other antimicrobial agents.
Advanced Mechanistic Investigations in Diverse Biological Systems
Understanding precisely how 6-Pentyl-2H-pyran-2-one exerts its effects at the molecular level is key to optimizing its use and designing more potent analogs. Advanced mechanistic studies have begun to illuminate its mode of action in different organisms.
Against Fungal Pathogens: In Cylindrocarpon destructans, 6-PP disrupts amino acid metabolism and induces autophagy, a cellular self-degradation process, by downregulating the ECHS1 gene. nih.gov Against Peronophythora litchii, it appears to target the TOR pathway, a central regulator of cell growth, by activating the transcription factor PlYY1. mdpi.com It is also thought to interfere more generally with fungal cell wall synthesis and membrane integrity. nih.gov
In Plants: In the model plant Arabidopsis thaliana, 6-PP modulates root system architecture by influencing auxin and ethylene (B1197577) signaling pathways. researchgate.net It affects the expression of key genes involved in hormone transport and response, demonstrating a sophisticated level of cross-kingdom communication. researchgate.net
Future investigations will likely employ a combination of transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to 6-PP. Identifying specific protein targets through techniques like molecular docking and elucidating the downstream signaling cascades will provide a more complete mechanistic understanding. nih.govmdpi.com
Computational Design and Targeted Synthesis of Next-Generation Analogs
The core structure of 6-Pentyl-2H-pyran-2-one serves as a versatile scaffold for the creation of new, potentially more effective molecules. researchgate.net The convergence of computational chemistry and synthetic organic chemistry is paving the way for the development of next-generation analogs.
Computational modeling, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, is a powerful tool for predicting the physicochemical and biological properties of novel 2H-pyran-2-one derivatives. mdpi.com This in-silico approach can accelerate the design process by prioritizing candidates with enhanced activity or improved properties before they are synthesized. mdpi.com
Naturally occurring analogs, such as (E)-(6-pent-1-enyl)-2H-pyran-2-one and Viridepyronone, which also exhibit biological activity, provide inspiration and starting points for these design efforts. nih.govfrontiersin.org Synthetic chemistry provides the practical means to build these computationally designed molecules. tandfonline.comresearchgate.net The 2H-pyran-2-one core can be functionalized in various ways to create libraries of new compounds for screening. researchgate.netmdpi.com This targeted approach, combining computational design with efficient synthesis, holds the promise of developing novel fungicides, bactericides, or biostimulants with superior performance characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
